molecular formula C12H18ClN3O B1488140 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 1915650-03-1

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No. B1488140
CAS RN: 1915650-03-1
M. Wt: 255.74 g/mol
InChI Key: CQZNRWLKQGOKER-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis route available for “4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine”, there are synthesis methods available for similar compounds. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Aminopyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine, have been synthesized and evaluated for their potential as 5-HT1A agonists. These compounds show moderate potency in binding and functional assays, highlighting their relevance in the pharmacological study of serotonin receptors (Dounay et al., 2009).

Anticancer Drug Synthesis

4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the anticancer drug dasatinib, demonstrates the compound's significance in medicinal chemistry. The synthesis process from acetamidine hydrochloride and dimethyl malonate, involving cyclization and chlorination, outlines a critical pathway for developing pharmaceuticals (Guo Lei-ming, 2012).

Molecular Docking and Experimental Analysis

The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, structurally related to the query compound, has been investigated for its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Through DFT, molecular docking, and experimental analysis, its structural and electronic properties have been thoroughly examined, offering insights into its pharmacological potential (S. Aayisha et al., 2019).

Antimicrobial Activity

New pyrimidine derivatives have been synthesized and assessed for their antimicrobial activity. This research underscores the utility of pyrimidine compounds in developing new antibacterial and antifungal agents, highlighting their versatility beyond traditional pharmacological applications (W. Al-Masoudi et al., 2015).

properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9-14-11(13)6-12(15-9)16-5-3-4-10(7-16)8-17-2/h6,10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNRWLKQGOKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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